6-(Tert-butoxycarbonylamino)-2-naphthoic acid
Overview
Description
6-(Tert-butoxycarbonylamino)-2-naphthoic acid is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is significant in organic synthesis, particularly in the protection of amino groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonylamino)-2-naphthoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino group, forming a stable carbamate linkage.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonylamino)-2-naphthoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol are commonly used for Boc deprotection.
Major Products Formed
Scientific Research Applications
6-(Tert-butoxycarbonylamino)-2-naphthoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(tert-butoxycarbonylamino)-2-naphthoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality by forming a carbamate linkage, which can be selectively removed under acidic conditions . This allows for the sequential modification of other functional groups without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc group protecting the amino functionality, commonly used in peptide synthesis.
Carbobenzoxy (Cbz) protected amino acids: Similar to Boc-protected compounds, but the Cbz group is used for protection and is cleaved under different conditions.
Uniqueness
6-(Tert-butoxycarbonylamino)-2-naphthoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other Boc-protected compounds. The presence of the naphthoic acid moiety allows for additional functionalization and applications in various fields .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-7-6-10-8-12(14(18)19)5-4-11(10)9-13/h4-9H,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAJMVNXZZMMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516465-99-9 | |
Record name | 6-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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